Cas no 13392-18-2 (Fenoterol)
Fenoterol Proprietà chimiche e fisiche
Nomi e identificatori
-
- Fenoterol
- 5-[1-Hydroxy-2-[[2-(4-hydroxyphenyl)-1-methylethyl]amino]ethyl]-1,3-benzenediol
- 1-(3,5-Dihydroxyphenyl)-1-hydroxy-2-[(4-hydroxyphenyl)isopropylamino]ethane
- FENOTEROL HYDROBROMIDE
- AURORA KA-7877
- lcohol
- opropane
- Phenoterol
- Th 1165
- Th-1165
- Fenoterol & Fenoterol Hydrobromide
- 1-(3,5-Dihydroxyphenyl)-2-[[1-(4-hydroxybenzyl)ethyl]amino]ethanol
- 1-(3,5-Dihydroxyphenyl)-2-(p-hydroxy-α-methylphenethylamino)ethanol
- 3,5-Dihydroxy-α-[p-hydroxy-α-methylphenethylamino]methylbenzyl alcohol
- 5-[1-hydroxy-2-[1-(4-hydroxyphenyl)propan-2-ylamino]ethyl]benzene-1,3-diol
- Fenoterol [USAN:INN:BAN]
- SDCCGSBI-0050527.P004
- KBio1_000405
- Lopac0_000544
- KBio2_004294
- KBio2_001726
- Fenoterolum
- AB00053590_10
- SPBio_002403
- BRN 2157041
- 3,5-Dihydroxy-alpha-(((p-hydroxy-alpha-methylphenethyl)amino)methyl)benzyl alcohol
- 5-(1-hydroxy-2-(1-(4-hydroxyphenyl)propan-2-ylamino)ethyl)benzene-1,3-diol
- Prestwick1_000282
- SPBio_001376
- 13392-18-2
- s5769
- NSC 757811
- CCG-204634
- Spectrum2_001388
- Prestwick3_000282
- L000255
- TH-1165A FREE BASE
- DTXSID4023046
- 5-{1-Hydroxy-2-[2-(4-hydroxy-phenyl)-1-methyl-ethylamino]-ethyl}-benzene-1,3-diol
- SBI-0050527.P003
- HMS3886D03
- 1-(p-Hydroxyphenyl)-2-((.beta.-hydroxy-.beta.-(3',5'-dihydroxyphenyl))ethyl)aminopropane
- Q420188
- 391234-95-0
- 1,3-Benzenediol,5-[(1S)-1-hydroxy-2-[[(1R)-2-(4-hydroxyphenyl)-1-methylethyl]amino]ethyl]-
- BPBio1_000204
- 3,5-Dihydroxy-.alpha.-(((p-hydroxy-.alpha.-methylphenethyl)amino)methyl)benzyl alcohol
- Th-1165a
- rac-(2S)-N-[(2R)-2-(3,5-dihydroxyphenyl)-2-hydroxyethyl]-1-(4-hydroxyphenyl)propan-2-amonium bromide
- Spectrum4_001014
- Fenoterolum [INN-Latin]
- KBio3_001890
- AC-13630
- Partusisten
- Spectrum5_001572
- NCGC00162181-01
- D04157
- AKOS015964608
- BDBM50131281
- IDI1_000405
- 5-(1-hydroxy-2-{[1-(4-hydroxyphenyl)propan-2-yl]amino}ethyl)benzene-1,3-diol
- CHEBI:149226
- NINDS_000405
- Benzyl alcohol, 3,5-dihydroxy-alpha-(((p-hydroxy-alpha-methylphenethyl)amino)methyl)-
- SCHEMBL5009
- Prestwick2_000282
- BRD-A97104540-004-08-5
- TH 1165A
- CHEMBL537445
- Partusisten (Salt/Mix)
- TH 1165A FREE BASE
- Spectrum3_000915
- HY-B0976
- Prestwick0_000282
- NCGC00015430-02
- GTPL557
- Berotec (Salt/Mix)
- BSPBio_000184
- KBioSS_001726
- EN300-18530961
- NS00002340
- Spectrum_001246
- CS-4466
- 1,3-Benzenediol, 5-(1-hydroxy-2-((2-(4-hydroxyphenyl)-1-methylethyl)amino)ethyl)-
- Airum
- TH 1165A [AS HYDROBROMIDE SALT]
- Fenoterol (USAN/INN)
- BRD-A97104540-004-04-4
- NCGC00015430-03
- DivK1c_000405
- BDBM50221768
- 5-(1-hydroxy-2-{[2-(4-hydroxyphenyl)-1-methylethyl]amino}ethyl)benzene-1,3-diol
- NSC-757811
- DB01288
- Dosberotec
- fenoterol HBr
- Berotec
- KBio2_006862
- Th-1165;Phenoterol
- NCGC00015430-11
- AB00053590
- Th-1165;Th 1165;Th1165; Phenoterol;Partusisten
- BCP29485
- Benzyl alcohol, 3,5-dihydroxy-.alpha.-(((p-hydroxy-.alpha.-methylphenethyl)amino)methyl)-
- 1-(p-Hydroxyphenyl)-2-((beta-hydroxy-beta-(3',5'-dihydroxyphenyl))ethyl)aminopropane
- KBioGR_001507
- CHEMBL32800
- 1-(3,5-Dihydroxyphenyl)-1-hydroxy-2-((4-hydroxyphenyl)isopropylamino)ethane
- STL356034
- G12550
- DA-63411
- BBL023034
- BRD-A97104540-004-15-0
-
- MDL: MFCD00242675
- Inchi: 1S/C17H21NO4/c1-11(6-12-2-4-14(19)5-3-12)18-10-17(22)13-7-15(20)9-16(21)8-13/h2-5,7-9,11,17-22H,6,10H2,1H3
- Chiave InChI: LSLYOANBFKQKPT-UHFFFAOYSA-N
- Sorrisi: OC(C1C=C(C=C(C=1)O)O)CNC(C)CC1C=CC(=CC=1)O
Proprietà calcolate
- Massa esatta: 383.07300
- Massa monoisotopica: 303.147058
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 5
- Conta accettatore di obbligazioni idrogeno: 5
- Conta atomi pesanti: 22
- Conta legami ruotabili: 6
- Complessità: 310
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 2
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Carica superficiale: 0
- Conta Tautomer: 10
- XLogP3: 2
- Superficie polare topologica: 93
Proprietà sperimentali
- Densità: 1.289
- Punto di fusione: 181-183 ºC
- Punto di ebollizione: 566°Cat760mmHg
- Punto di infiammabilità: 203.1°C
- PSA: 92.95000
- LogP: 3.40660
Fenoterol Dati doganali
- CODICE SA:2922509090
- Dati doganali:
Codice doganale cinese:
2922509090Panoramica:
2922509090. altri amminoachole fenoli\amminoacidi fenoli ed altri amminoacidi ossigenati. IVA:17,0%. Tasso di rimborso delle imposte:13,0%. Condizioni normative:AB. Tariffa MFN:6,5%. Tariffa generale:30,0%
Elementi di dichiarazione:
Nome del prodotto, contenuto dei componenti, uso per, Indicare il colore dell'etanolamina e del suo sale, dichiarare l'imballaggio dell'etanolamina e del suo sale
Condizioni regolamentari:
A. Modulo di sdoganamento per le merci in entrata
B. Modulo di sdoganamento per le merci in uscitaCategoria ispezione e quarantena:
R. Vigilanza sanitaria e ispezione degli alimenti importati
S. Vigilanza sanitaria e ispezione degli alimenti esportatiRiassunto:
2922509090. altri amminoacalcoli fenoli, amminoacidi fenoli ed altri amminoacidi composti con funzione ossigenata. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:30,0%
Fenoterol Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| TRC | F257720-2.5mg |
Fenoterol |
13392-18-2 | 2.5mg |
$ 160.00 | 2022-06-05 | ||
| TRC | F257720-5mg |
Fenoterol |
13392-18-2 | 5mg |
$ 285.00 | 2022-06-05 | ||
| TRC | F257720-10mg |
Fenoterol |
13392-18-2 | 10mg |
$ 455.00 | 2022-06-05 | ||
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T8358-2 mg |
Fenoterol |
13392-18-2 | 99.56% | 2mg |
¥499.00 | 2022-04-26 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T8358-5 mg |
Fenoterol |
13392-18-2 | 99.56% | 5mg |
¥717.00 | 2022-04-26 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T8358-10 mg |
Fenoterol |
13392-18-2 | 99.56% | 10mg |
¥1069.00 | 2022-04-26 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T8358-25 mg |
Fenoterol |
13392-18-2 | 99.56% | 25mg |
¥2135.00 | 2022-04-26 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T8358-50 mg |
Fenoterol |
13392-18-2 | 99.56% | 50mg |
¥3207.00 | 2022-04-26 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T8358-100 mg |
Fenoterol |
13392-18-2 | 99.56% | 100MG |
¥4807.00 | 2022-04-26 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T8358-1 mL * 10 mM (in DMSO) |
Fenoterol |
13392-18-2 | 99.56% | 1 mL * 10 mM (in DMSO) |
¥807.00 | 2022-04-26 |
Fenoterol Fornitori
Fenoterol Letteratura correlata
-
Cheng Chen,Lingchen Meng,Meixian Li,Zhiwei Zhu Anal. Methods 2015 7 175
-
Anita Plazinska,Wojciech Plazinski Mol. BioSyst. 2017 13 910
-
Willem Haasnoot,Piet Stouten,Arjen Lommen,Geert Cazemier,Dick Hooijerink,Robert Schilt Analyst 1994 119 2675
-
Anita Plazinska,Wojciech Plazinski,Rafal Luchowski,Artur Wnorowski,Wojciech Grudzinski,Wieslaw I. Gruszecki Phys. Chem. Chem. Phys. 2018 20 581
-
Damien Boyd,José Ramón Barreira Rodriguez,Arturo Jose Miranda Ordieres,Paulino Tu?on Blanco,Malcolm R. Smyth Analyst 1994 119 1979
13392-18-2 (Fenoterol) Prodotti correlati
- 391234-95-0(1,3-Benzenediol,5-[(1S)-1-hydroxy-2-[[(1R)-2-(4-hydroxyphenyl)-1-methylethyl]amino]ethyl]-)
- 97825-25-7(ractopamine)
- 23239-51-2(Ritodrine hydrochloride)
- 586-06-1(5-{1-hydroxy-2-(propan-2-yl)aminoethyl}benzene-1,3-diol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
- 81800-41-1((S)-4,4,7A-Trimethyl-5,6,7,7A-tetrahydrobenzofuran-2(4H)-one)